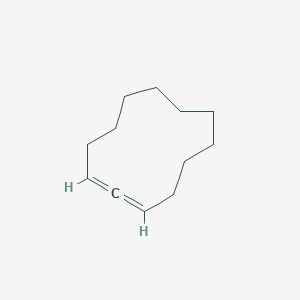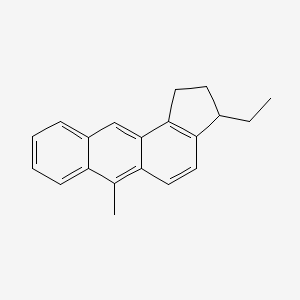
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta-fused anthracene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the reaction of 3-ethyl-2,3-dihydro-6-methyl-1H-cyclopent[a]anthracene with suitable reagents under controlled conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Electrophiles: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biological macromolecules.
作用機序
The mechanism of action of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems.
類似化合物との比較
Similar Compounds
- 3,6-Dimethyl-2,3-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel organic materials and in studies of structure-activity relationships in biological systems.
特性
CAS番号 |
5096-24-2 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
3-ethyl-6-methyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C20H20/c1-3-14-8-9-19-18(14)11-10-17-13(2)16-7-5-4-6-15(16)12-20(17)19/h4-7,10-12,14H,3,8-9H2,1-2H3 |
InChIキー |
LCRYYWPJVUWCSS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


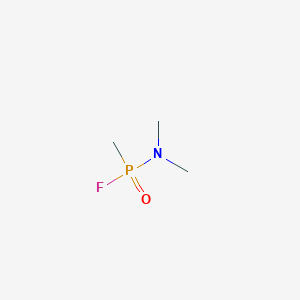
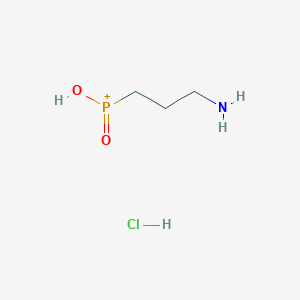
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
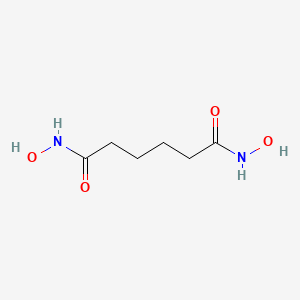

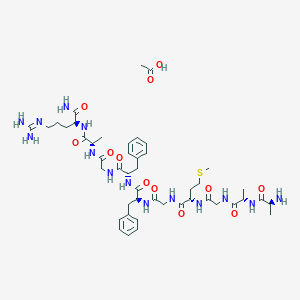
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
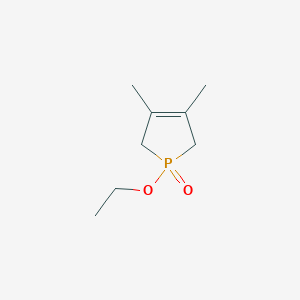
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
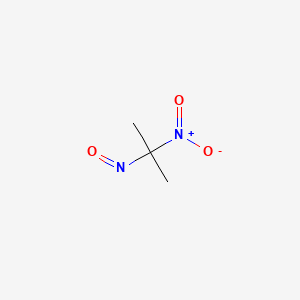
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
